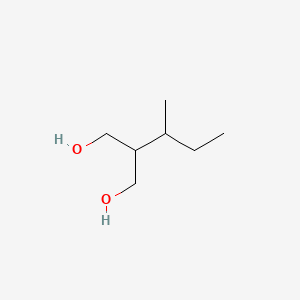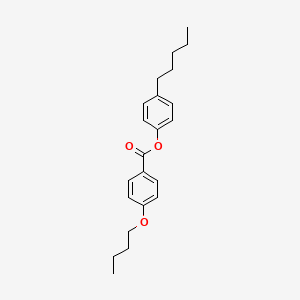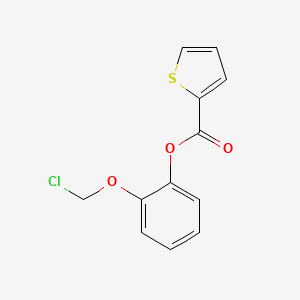
Benzoic acid, 4-(((carboxymethyl)amino)carbonyl)-2,3,5,6-tetraiodo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 4-(((carboxymethyl)amino)carbonyl)-2,3,5,6-tetraiodo-: is a complex organic compound characterized by the presence of multiple iodine atoms and a carboxylic acid functional group. This compound is notable for its unique structure, which includes a benzene ring substituted with iodine atoms and a carboxymethylamino carbonyl group. Its chemical formula is C10H6I4N2O4.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(((carboxymethyl)amino)carbonyl)-2,3,5,6-tetraiodo- typically involves multiple steps:
Iodination of Benzoic Acid: The initial step involves the iodination of benzoic acid to introduce iodine atoms at the 2, 3, 5, and 6 positions. This can be achieved using iodine and an oxidizing agent such as nitric acid.
Introduction of Carboxymethylamino Group: The next step involves the introduction of the carboxymethylamino group. This can be done through a nucleophilic substitution reaction where a carboxymethylamine reacts with the iodinated benzoic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the iodine atoms, potentially replacing them with hydrogen or other substituents.
Substitution: The iodine atoms in the compound make it susceptible to nucleophilic substitution reactions, where iodine can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of deiodinated derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its multiple iodine atoms make it a valuable intermediate in organic synthesis, particularly in the formation of radiolabeled compounds for imaging studies.
Biology
In biological research, the compound’s derivatives are studied for their potential as enzyme inhibitors. The presence of iodine atoms can enhance the binding affinity to certain biological targets.
Medicine
In medicine, derivatives of this compound are explored for their potential use in diagnostic imaging, particularly in thyroid studies due to the high iodine content.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of benzoic acid, 4-(((carboxymethyl)amino)carbonyl)-2,3,5,6-tetraiodo- involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds, while the iodine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrobenzoic Acid: Similar in structure but with a nitro group instead of iodine atoms.
4-(Methylamino)benzoic Acid: Contains a methylamino group instead of the carboxymethylamino group.
p-Chlorobenzoic Acid: Contains chlorine atoms instead of iodine.
Uniqueness
The uniqueness of benzoic acid, 4-(((carboxymethyl)amino)carbonyl)-2,3,5,6-tetraiodo- lies in its multiple iodine substitutions, which impart distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
34737-13-8 |
|---|---|
Molekularformel |
C10H5I4NO5 |
Molekulargewicht |
726.77 g/mol |
IUPAC-Name |
4-(carboxymethylcarbamoyl)-2,3,5,6-tetraiodobenzoic acid |
InChI |
InChI=1S/C10H5I4NO5/c11-5-3(9(18)15-1-2(16)17)6(12)8(14)4(7(5)13)10(19)20/h1H2,(H,15,18)(H,16,17)(H,19,20) |
InChI-Schlüssel |
XNGADSKPACLTIY-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)O)NC(=O)C1=C(C(=C(C(=C1I)I)C(=O)O)I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


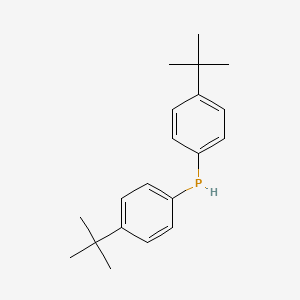
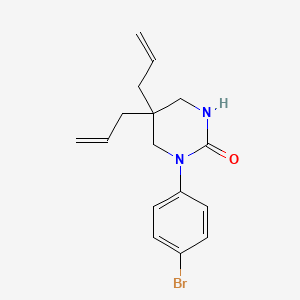
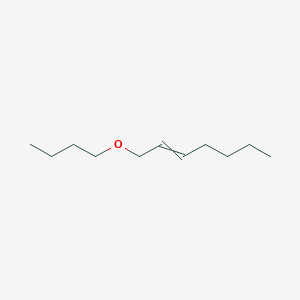

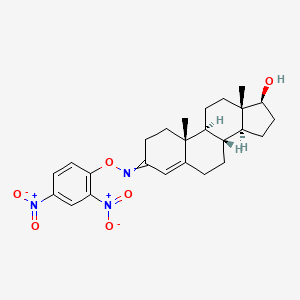


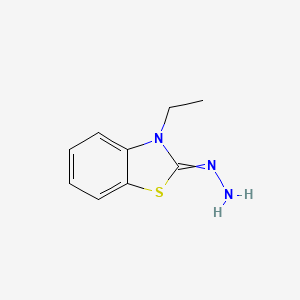
![Methyl N-acetyl-3-{5-[(E)-(4-bromophenyl)diazenyl]-2-[2-(4-bromophenyl)hydrazinylidene]-2H-imidazol-4-yl}alaninate](/img/structure/B14681819.png)

